molecular formula C21H21ClN4O2S2 B2622530 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217214-57-7

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2622530
CAS No.: 1217214-57-7
M. Wt: 461
InChI Key: IHFQSDSAHZUGRE-WVLIHFOGSA-N
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Description

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including an imidazole ring, a methoxy-substituted benzothiazole, and a thiophene ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole-Propyl Intermediate: Starting with 1H-imidazole, a propyl chain is introduced via alkylation using a suitable alkyl halide under basic conditions.

    Synthesis of the Benzothiazole Intermediate: 6-Methoxybenzo[d]thiazole is synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminothiophenol and a methoxy-substituted benzaldehyde.

    Coupling Reaction: The imidazole-propyl intermediate is coupled with the benzothiazole intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Acrylamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or the acrylamide moiety, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced imidazole or acrylamide derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the imidazole and benzothiazole moieties, which are known for their bioactive properties.

Medicine

In medicinal chemistry, (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring could bind to metal ions or active sites of enzymes, while the benzothiazole and thiophene rings could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenyl)acrylamide hydrochloride: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride imparts unique electronic properties, potentially enhancing its biological activity and making it distinct from similar compounds with different aromatic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2.ClH/c1-27-16-5-7-18-19(14-16)29-21(23-18)25(11-3-10-24-12-9-22-15-24)20(26)8-6-17-4-2-13-28-17;/h2,4-9,12-15H,3,10-11H2,1H3;1H/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFQSDSAHZUGRE-WVLIHFOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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